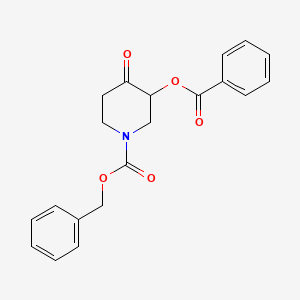

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate

Overview

Description

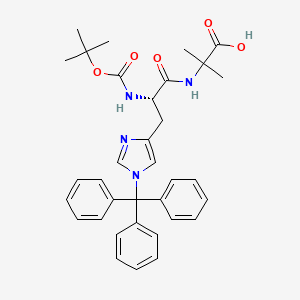

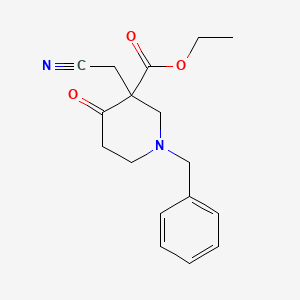

“Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate” likely refers to a compound that contains a benzyl group (a phenyl ring attached to a methylene bridge), a benzoyloxy group (a benzoyl group attached to an oxygen atom), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The “4-oxo” indicates a carbonyl group (C=O) on the fourth carbon of the piperidine ring, and the “1-carboxylate” suggests a carboxylate group (COO-) on the first carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzyl and benzoyloxy groups, and the formation of the carbonyl and carboxylate groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyl, benzoyloxy, carbonyl, and carboxylate groups attached to the piperidine ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzyl, benzoyloxy, carbonyl, and carboxylate groups. For example, the benzyl and benzoyloxy groups could potentially undergo electrophilic aromatic substitution reactions, while the carbonyl and carboxylate groups could participate in various addition and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl, benzoyloxy, carbonyl, and carboxylate groups could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications

Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazoles

This compound serves as a precursor in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles. These derivatives are synthesized using a one-pot method combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones under microwave irradiation . The resulting compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.

Antiproliferative Activity Against Tumor Cell Lines

The synthesized benzopyran-annulated pyrano[2,3-c]pyrazoles, derived from Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate, have been evaluated for their antiproliferative activity. They show promising results against various human solid tumor cell lines, making them significant in cancer research .

Antimicrobial and Antioxidant Properties

These compounds have been tested for their antimicrobial efficacy against gram-positive, gram-negative bacteria, and M. tuberculosis. Additionally, they possess ferric reducing antioxidant capability, which is crucial in the study of oxidative stress-related diseases .

Synthesis of Aminobenzopyran Frameworks

After the nitro-containing products are reduced, aminobenzopyran frameworks can be synthesized. These frameworks are important in medicinal chemistry as they form the central skeletons of many bioactive natural and unnatural products .

Copper-Catalyzed Esterification

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is used in copper-catalyzed esterification reactions. This methodology is suitable for aromatic and α, β-unsaturated acids, leading to the efficient preparation of benzyl 3-phenylpropiolates, which are important building blocks in heterocycle synthesis .

Building Blocks for Heterocycles

The esters prepared from the copper-catalyzed esterification serve as crucial intermediates for constructing various heterocyclic compounds. These heterocycles are extensively used in pharmaceuticals and agrochemicals due to their diverse biological activities .

Mechanism of Action

Target of Action

Compounds containing benzyl and benzoyloxy groups often interact with proteins or enzymes in the body, altering their function .

Mode of Action

Without specific information on this compound, it’s difficult to describe its exact mode of action. Benzyl and benzoyloxy groups often interact with their targets through non-covalent interactions such as hydrogen bonding, pi stacking, and van der waals forces .

Biochemical Pathways

Benzyl and benzoyloxy groups are often involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Compounds containing benzyl and benzoyloxy groups can have a variety of effects depending on their specific targets and mode of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl 3-benzoyloxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-17-11-12-21(20(24)25-14-15-7-3-1-4-8-15)13-18(17)26-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZYNCFMZCGNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)

![ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1450092.png)